N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine
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Overview
Description
The compound is a complex organic molecule that contains several heterocyclic rings, including benzo[d]thiazole and bis(thiazole) units. These types of structures are often found in pharmaceuticals and other bioactive compounds due to their ability to interact with biological targets .
Molecular Structure Analysis
The molecule contains several aromatic rings, which likely contribute to its stability and may influence its interactions with other molecules. The chlorine, methyl, and methylthio substituents could also affect these interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure. For example, the presence of aromatic rings and polar substituents could affect its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Characterization
Recent research has focused on the synthesis and characterization of benzothiazole derivatives, exploring their optical and anti-bacterial properties. For instance, Mishra et al. (2020) synthesized two new Schiff base ligands comprising benzothiazole derivatives and investigated their properties using various spectroscopic techniques. These compounds exhibited significant emissions and good anti-bacterial activity against pathogenic bacteria like Staphylococcus aureus and Propionibacterium acnes, suggesting potential for medical applications in treating skin infections and food poisoning (Mishra et al., 2020).
Antibacterial Activity
Benzothiazole derivatives have been evaluated for their antibacterial activity. Mikherdov et al. (2019) investigated C,N-chelated carbene complexes of Palladium(II) with 2-aminobenzothiazole fragment, which showed moderate antibacterial activity against both gram-negative and gram-positive bacteria, as well as fungi (Mikherdov et al., 2019). This indicates their potential as frameworks for developing new antimicrobial agents.
Corrosion Inhibition
Kaya et al. (2016) conducted a study on thiazole and thiadiazole derivatives to predict their corrosion inhibition performances on iron metal. Through density functional theory calculations and molecular dynamics simulations, the study provided theoretical support for the high inhibition efficiency observed in experimental results, demonstrating the utility of these compounds in protecting metals against corrosion (Kaya et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4S4/c1-7-5-8(18)6-11-12(7)21-16(24-11)22-15-19-9-3-4-10-14(13(9)25-15)26-17(20-10)23-2/h3-6H,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOUJZWXJMCMNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)SC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine |
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